3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation process may also involve electrophilic aromatic substitution reactions, where bromine atoms are introduced into the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(3,4-dimethylphenyl)benzamide: Similar structure with different substituents on the benzene ring.
3-Bromo-N-(2-bromo-phenyl)-benzamide: Lacks the benzooxazole ring, making it less complex.
Uniqueness
3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both bromine atoms and the benzooxazole ring
Properties
Molecular Formula |
C20H12Br2N2O2 |
---|---|
Molecular Weight |
472.1g/mol |
IUPAC Name |
3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H12Br2N2O2/c21-13-5-3-4-12(10-13)19(25)23-14-8-9-18-17(11-14)24-20(26-18)15-6-1-2-7-16(15)22/h1-11H,(H,23,25) |
InChI Key |
VGZDVWKEIKYWPE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.